(dimethyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
Description
Properties
CAS No. |
1258639-69-8 |
|---|---|
Molecular Formula |
C5H11ClN4 |
Molecular Weight |
162.62 g/mol |
IUPAC Name |
(4,5-dimethyl-1,2,4-triazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H10N4.ClH/c1-4-7-8-5(3-6)9(4)2;/h3,6H2,1-2H3;1H |
InChI Key |
LBRRYEKZFWVWOD-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(N1C)CN.Cl.Cl |
Canonical SMILES |
CC1=NN=C(N1C)CN.Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Biological Activity
(Dimethyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride, with the CAS Number 1258639-69-8, is a triazole derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its triazole ring, which is known for its broad spectrum of pharmacological properties including antimicrobial, antifungal, and anticancer activities. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound's IUPAC name is (4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride. It has a molecular weight of 126.16 g/mol and a purity of approximately 95% . The structure includes a triazole ring that contributes significantly to its biological properties.
Antimicrobial Activity
Triazole compounds have been extensively studied for their antimicrobial properties. Research indicates that derivatives of triazoles exhibit significant activity against various bacterial and fungal strains:
- Mechanism : The triazole ring disrupts the synthesis of ergosterol in fungal cell membranes, thereby exhibiting antifungal activity similar to established drugs like fluconazole.
- Case Studies : A study highlighted that certain triazole derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria. For example, compounds with modifications at the 5-position of the thiazole ring showed enhanced antimicrobial efficacy against Aspergillus niger and Staphylococcus aureus compared to standard antibiotics .
| Compound | Activity Type | Target Organism | Inhibition Zone (mm) |
|---|---|---|---|
| Compound 12 | Antifungal | Aspergillus niger | 23.3 |
| Compound 14 | Antibacterial | Staphylococcus aureus | 20.5 |
| Compound 17a | Antibacterial | Salmonella typhimurium | MIC = 0.49 μg/mL |
Anticancer Activity
Triazole derivatives have also shown promising results in anticancer studies:
- Mechanism : These compounds can inhibit cancer cell proliferation through various pathways including apoptosis induction and cell cycle arrest.
- Research Findings : In vitro studies demonstrated that certain triazole derivatives exhibited cytotoxic effects on various cancer cell lines, suggesting potential as anticancer agents. For instance, compounds were tested against breast cancer cells with notable inhibition of cell growth observed .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves the reaction of hydrazine derivatives with carbonyl compounds under acidic conditions.
Structure-Activity Relationship :
The biological activity of triazole compounds can be influenced by:
- Substituents on the Triazole Ring : Modifications at different positions on the triazole ring can enhance or reduce biological activity.
- Hydrophobicity : The LogP value (-0.41778) indicates moderate hydrophilicity which may affect permeability and bioavailability .
Safety and Toxicology
While this compound shows promising biological activities, safety assessments are crucial:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit potent antimicrobial properties. A study highlighted the synthesis of various 1,2,4-triazole derivatives, including (dimethyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride, which showed effectiveness against several bacterial strains. The mechanism of action is believed to involve the inhibition of fungal cytochrome P450 enzymes, crucial for ergosterol biosynthesis in fungi .
Anticancer Properties
Triazole compounds have been investigated for their anticancer activities. In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways. This compound's structure allows it to interact with specific cellular targets involved in cancer progression .
Agricultural Applications
Fungicides
The compound has been evaluated for its potential as a fungicide. Its triazole moiety is known for its effectiveness against various plant pathogens. Field trials indicated that formulations containing this compound significantly reduced fungal infections in crops like wheat and corn .
Plant Growth Regulation
Studies have shown that triazole compounds can also act as plant growth regulators. They influence hormonal pathways that promote root development and enhance stress tolerance in plants .
Material Science
Polymer Chemistry
In material science, this compound has been used as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has resulted in materials suitable for high-performance applications .
Data Tables
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and anticancer agents | Effective against bacteria; induces apoptosis |
| Agriculture | Fungicides and plant growth regulators | Reduces fungal infections; enhances root growth |
| Material Science | Polymer synthesis | Improves thermal stability and mechanical strength |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing against various gram-positive and gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Case Study 2: Agricultural Impact
Field trials were conducted to assess the impact of the compound on wheat crops affected by Fusarium spp. The application of this compound led to a 50% reduction in disease incidence compared to untreated controls .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The compound belongs to a broader class of triazolyl methanamine derivatives. Key structural variations among analogs include substituents on the triazole ring, alkyl chain length, and additional functional groups. Below is a comparative analysis of selected analogs:
Table 1: Structural and Molecular Properties of Triazolyl Methanamine Derivatives
Key Observations :
Physicochemical Properties
Solubility and Stability
- Hydrochloride Salts : All listed compounds are dihydrochloride salts, improving aqueous solubility for in vitro assays .
- Thermal Stability : Methyl-substituted triazoles (e.g., CAS 1412452-11-9) demonstrate higher thermal stability compared to unsubstituted analogs, as inferred from crystallographic studies using SHELX and ORTEP software .
Utility in Drug Discovery
- Neurological Targets: Piperidine-containing analogs (e.g., CAS 2230807-46-0) are explored as serotonin receptor modulators due to their structural similarity to known pharmacophores .
- Antimicrobial Agents : Unsubstituted triazolyl methanamines (e.g., CAS 859791-21-2) show moderate activity against Gram-positive bacteria in preliminary screens .
Limitations
- Data Gaps : Pharmacokinetic profiles (e.g., bioavailability, metabolism) for the target compound remain uncharacterized in the provided evidence.
- Synthetic Challenges : Dimethyl substitution on the triazole ring complicates large-scale synthesis, requiring optimized catalysts .
Preparation Methods
Synthesis of (1-methyl-1H-1,2,4-triazol-3-yl)methanamine Hydrochloride
- Starting from 2-chloroacetamide and N,N-dimethylformamide dimethyl acetal, a reaction under mild heating (45 °C) forms an intermediate.
- This intermediate is then reacted with methylhydrazine sulfate in a mixture of tetrahydrofuran (THF) and acetic acid at 50 °C overnight.
- After concentration and purification steps including co-distillation with ethanol, the product (1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride is obtained with high yield (~90%) as a white solid.
Formation of 3-(Isocyanatomethyl)-1-methyl-1H-1,2,4-triazole Intermediate
- The hydrochloride salt from step 2.1 is dissolved in dichloromethane (DCM).
- Triethylamine is added at 0 °C to neutralize the hydrochloride and facilitate the reaction.
- Bis(trichloromethyl)carbonate is slowly added at 0 °C, stirring for 30 minutes.
- The resulting 3-(isocyanatomethyl)-1-methyl-1H-1,2,4-triazole is isolated as a white solid and used directly in subsequent steps without further purification.
Coupling to Form the Dimethyl-Substituted Product
- The isocyanate intermediate is reacted with S-ethylisothiourea hydrobromide in dimethylformamide (DMF) at 0 °C in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).
- After initial stirring, carbonyldiimidazole (CDI) and additional DBU are added to promote cyclization and formation of the triazine ring.
- The reaction mixture is stirred at 0 °C, then warmed to room temperature gradually.
- The product is purified by silica gel chromatography to yield the desired dimethyl-substituted triazole derivative.
Salt Formation to Obtain Dihydrochloride
- The free base of the dimethyl-4H-1,2,4-triazol-3-yl)methanamine is treated with hydrochloric acid to form the dihydrochloride salt.
- This salt form improves the compound’s solubility and stability for further applications.
- The dihydrochloride salt is typically isolated by crystallization or precipitation from suitable solvents.
Process Optimization and Yield
A four-step telescoped synthetic process has been reported to improve yield and efficiency:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1. Formation of triazolylmethanamine hydrochloride | Reaction of 2-chloroacetamide with dimethylformamide dimethyl acetal and methylhydrazine sulfate | ~90% | High purity white solid |
| 2. Isocyanate intermediate formation | Reaction with bis(trichloromethyl)carbonate and triethylamine in DCM at 0 °C | Quantitative (used crude) | Direct use in next step |
| 3. Coupling with S-ethylisothiourea hydrobromide and CDI in DMF with DBU | 0 °C to room temperature | ~30-53% (optimized) | Purified by chromatography |
| 4. Salt formation | Treatment with HCl | Quantitative | Dihydrochloride salt isolated |
The telescoped process combining these steps without isolation of intermediates has nearly doubled the yield compared to earlier methods (from 28% to 53%) and improved atom economy and environmental friendliness.
Summary Table of Key Reagents and Conditions
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (dimethyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via refluxing dimethyl-substituted triazole precursors with methanamine derivatives in polar aprotic solvents like DMSO or ethanol, followed by acidification with HCl. Key steps include:
- Reflux duration : 12–18 hours for cyclization .
- Purification : Crystallization using ethanol/water mixtures improves purity (65–90% yield) .
- Yield optimization : Co-distillation with ethanol removes residual solvents, enhancing crystallinity .
- Validation : Monitor reaction progress via TLC and confirm structure using / NMR (e.g., δ 8.63 ppm for triazole protons in DMSO-) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : Use DMSO- to resolve amine and triazole protons; compare chemical shifts with published analogs (e.g., δ 3.87 ppm for methyl groups) .
- Mass spectrometry : Exact mass analysis (e.g., ESI-MS) confirms molecular weight (e.g., 262.04 Da for related triazole derivatives) .
- X-ray crystallography : Refine crystal structures using SHELXL for small molecules or SHELXS for twinned data .
Advanced Research Questions
Q. How can polymorphic forms of this compound be identified and stabilized under varying conditions?
- Methodological Answer :
- Screening : Recrystallize from solvents of differing polarity (e.g., ethanol vs. acetone) and analyze via PXRD to detect polymorphs .
- Thermal stability : Perform DSC/TGA to identify decomposition thresholds (e.g., hygroscopicity requires storage at −20°C under argon) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-response standardization : Use in vitro assays (e.g., enzyme inhibition at 1–100 µM) with triplicates to minimize variability .
- Metabolite interference : Employ HPLC-MS to rule out degradation products (e.g., exact mass 262.04 Da for triazole metabolites) .
Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?
- Methodological Answer :
- DFT calculations : Optimize transition states for triazole ring functionalization using Gaussian or ORCA software.
- Retrosynthetic planning : Tools like Pistachio or Reaxys predict feasible routes (e.g., Mannich base formation or alkylation) .
Data Analysis & Experimental Design
Q. What statistical methods are recommended for analyzing dose-dependent biological responses?
- Methodological Answer :
- Nonlinear regression : Fit data to Hill equations (e.g., IC calculations) using GraphPad Prism.
- Error analysis : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons .
Q. How are high-resolution crystallographic datasets processed for twinned or low-symmetry crystals?
- Methodological Answer :
- Software pipelines : Use WinGX for integration and SHELXL for refinement; apply TWIN/BASF commands for twinned data .
- Validation : Check R-factors (<5%) and electron density maps (e.g., omit maps for ambiguous regions) .
Stability & Handling
Q. What protocols ensure long-term stability of this hygroscopic compound?
- Methodological Answer :
- Storage : Seal in amber vials with desiccants (e.g., silica gel) under inert gas .
- Handling : Use gloveboxes for moisture-sensitive reactions; monitor via Karl Fischer titration .
Contradictory Data Resolution
Q. How to address discrepancies in NMR spectral assignments across studies?
- Methodological Answer :
- Deuterated solvent calibration : Reference residual solvent peaks (e.g., DMSO- at δ 2.50 ppm) .
- 2D NMR : Use HSQC/HMBC to correlate ambiguous proton-carbon signals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
